3-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazol-3-yl]pyridine
Description
3-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazol-3-yl]pyridine is a complex organic compound that belongs to the class of pyrazoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antidiabetic, antidepressant, anticancer, hypotensive, antiamoebic, anti-inflammatory, and antitubercular properties .
Properties
IUPAC Name |
3-[4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N5/c1-4-11-22(12-5-1)27-19-28(34(31-27)25-16-8-3-9-17-25)26-21-33(24-14-6-2-7-15-24)32-29(26)23-13-10-18-30-20-23/h1-18,20-21,28H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEYHKHAXPJUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CN(N=C4C5=CN=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazol-3-yl]pyridine typically involves the reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide in glacial acetic acid . The reaction conditions are carefully controlled to ensure the formation of the desired product. The structure of the compound is confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include glacial acetic acid, isonicotinic acid hydrazide, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazol-3-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug development.
Medicine: Due to its diverse biological activities, it is being studied for its potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazol-3-yl]pyridine involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with specific enzymes and receptors, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 3-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazol-3-yl]pyridine include other pyrazoline derivatives such as:
- 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-yl (pyridin-4-yl)methanone
- 2-[4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)-2-methoxyphenoxy]acetic acid
These compounds share similar structural features and biological activities but differ in their specific functional groups and overall molecular structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
